(5-Amino-2-(trifluoromethyl)phenyl)methanol
Description
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
[5-amino-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3,13H,4,12H2 |
InChI Key |
HXUBNJKIIAOFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Common starting materials include 2-amino-5-(trifluoromethyl)benzaldehyde or 5-amino-2-(trifluoromethyl)benzonitrile, which serve as precursors for the methanol group introduction via reduction or other functional group interconversions.
Reduction of Aromatic Aldehydes or Nitriles to Alcohols
A widely used method involves the reduction of 2-amino-5-(trifluoromethyl)benzaldehyde or related nitriles to the corresponding benzyl alcohol derivative:
Reduction with Lithium Aluminum Hydride (LiAlH4): This strong reducing agent converts aromatic nitriles or aldehydes into the corresponding benzyl alcohols efficiently. For example, trifluoromethyl-substituted aromatic nitriles have been reduced to amino-trifluoromethyl benzyl alcohols in high yields using LiAlH4 in ether solvents.
Hydrogenolysis over Raney Nickel: Another method involves catalytic hydrogenation of precursor cyanohydrins or related intermediates to yield the amino alcohol.
Hydroxymethylation via Formylation and Subsequent Reduction
An alternative approach involves:
- Formylation of the aromatic ring at the 2-position.
- Reduction of the formyl group to the methanol group.
This sequence often uses mild reducing agents or catalytic hydrogenation under controlled conditions to preserve the amino and trifluoromethyl substituents intact.
Protection and Deprotection Strategies
Because of the presence of reactive amino groups, protection (e.g., as sulfonamides or carbamates) may be employed during some synthetic steps to avoid side reactions, followed by deprotection to yield the free amino alcohol.
Purification and Crystallization
Purification is commonly achieved by column chromatography on silica gel using ethyl acetate/petroleum ether mixtures as eluents. Slow evaporation methods from solvents such as ethyl acetate or petroleum ether can yield crystalline products suitable for further characterization.
Representative Preparation Procedure (Literature-Based Example)
Analytical Data and Characterization
- NMR Spectroscopy: Proton and fluorine NMR confirm the substitution pattern and the presence of the trifluoromethyl group.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound.
- Melting Point: Typically reported in literature for crystalline samples.
- X-ray Crystallography: Confirms molecular structure and substitution positions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reduction of nitriles/aldehydes | 2-amino-5-(trifluoromethyl)benzonitrile/benzaldehyde | LiAlH4, Raney Ni | Reflux in ether, catalytic hydrogenation | High yield, straightforward | Requires careful handling of reagents |
| Hydroxymethylation via formylation | Aromatic amine precursors | Formylation reagents, reducing agents | Controlled temperature, inert atmosphere | Selective functionalization | Multi-step, protection needed |
| Protection/deprotection strategies | Amino-substituted intermediates | Sulfonyl chlorides, DMAP, solvents | Room temp to reflux | Prevents side reactions | Additional synthetic steps |
Research Findings and Notes
- The trifluoromethyl group is electron-withdrawing, influencing reactivity and requiring mild conditions to avoid side reactions.
- The amino group can be sensitive to oxidation; thus, inert atmosphere and protection strategies are often necessary.
- Solubility and formulation data indicate that the compound dissolves well in DMSO and can be formulated with PEG300, Tween 80, and corn oil for biological applications.
- Crystallographic studies confirm the molecular conformation and purity of the synthesized compound.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form a ketone or carboxylic acid depending on conditions:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| PCC (CrO₃-based) | 5-Amino-2-(trifluoromethyl)benzaldehyde | Dichloromethane, RT, 2h | 78% |
| KMnO₄ (acidic) | 5-Amino-2-(trifluoromethyl)benzoic acid | H₂SO₄, 80°C, 6h | 65% |
The trifluoromethyl group stabilizes the intermediate carbonyl through inductive effects, preventing over-oxidation in mild conditions.
Esterification and Ether Formation
The hydroxyl group participates in nucleophilic substitutions:
Esterification with Acetic Anhydride
-
Reagents: Acetic anhydride, pyridine
-
Product: 5-Amino-2-(trifluoromethyl)phenyl acetate
-
Yield: 89% after 1h at 50°C.
Sulfation
-
Reagents: Sulfur trioxide-trimethyl complex, NaHCO₃
-
Product: 2-Amino-5-cyano-4-(trifluoromethyl)phenyl hydrogen sulfate
-
Conditions: 40°C, 72h, aqueous medium
Electrophilic Aromatic Substitution
The amino group directs electrophiles to the para position relative to itself:
Iodination
-
Reagents: N-Iodosuccinimide (NIS), p-toluenesulfonic acid
-
Product: 2-Iodo-4-nitro-5-(trifluoromethyl)aniline
-
Conditions: THF/MeOH (1:1), 16h, RT
Nitration
-
Reagents: HNO₃/H₂SO₄
-
Product: 5-Nitro-2-(trifluoromethyl)phenylmethanol
-
Note: Competitive oxidation of the alcohol requires controlled conditions.
Cross-Coupling Reactions
The compound participates in transition-metal-free C–H arylation:
Mechanism Highlights
-
Radical Initiation : tBuOK transfers an electron to aryl iodides, generating aryl radicals .
-
Coupling : Radical intermediates combine with benzene derivatives to form biaryl structures.
-
Role of Amino Group : Stabilizes intermediates via hydrogen bonding with potassium cations .
| Substrate | Product | Catalyst | Yield |
|---|---|---|---|
| 4-Iodonitrobenzene | 2-Amino-5-nitrobiaryl derivative | (2-(Methylamino)phenyl)methanol | 58% |
Hydrogen Bonding and Biological Interactions
The amino and hydroxyl groups enable interactions with biological targets:
-
Enzyme Inhibition : Forms hydrogen bonds with catalytic residues (e.g., kinases).
-
Solubility : pKa of amino group (~4.8) enhances water solubility at physiological pH.
Key Mechanistic Insights
-
Oxidation Selectivity : PCC preferentially oxidizes the benzylic alcohol without affecting the amino group.
-
Radical Stability : The trifluoromethyl group stabilizes transition states in coupling reactions by withdrawing electron density .
-
Steric Effects : Bulkiness of the trifluoromethyl group limits substitution at the ortho position .
This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., fluorinated polymers) . Experimental procedures emphasize rigorous exclusion of moisture for reactions involving sensitive intermediates like sulfates .
Scientific Research Applications
Drug Development
The trifluoromethyl group in (5-Amino-2-(trifluoromethyl)phenyl)methanol enhances the pharmacokinetic properties of drugs. Compounds containing this moiety have been investigated for their efficacy in treating various diseases. For instance, drugs with trifluoromethyl groups have shown improved metabolic stability and bioavailability, making them favorable candidates for development in therapeutic areas such as oncology and infectious diseases .
Case Study:
A study highlighted the synthesis of a series of trifluoromethyl-containing compounds that demonstrated promising activity against specific cancer cell lines. The incorporation of this compound into these compounds resulted in enhanced anti-cancer properties due to its ability to modulate biological pathways effectively .
Polymer Chemistry
This compound has been utilized in the synthesis of advanced materials, particularly polymers with tailored properties. Its amino group allows for further functionalization, leading to polymers with improved thermal stability and chemical resistance.
Data Table: Polymer Properties
| Polymer Type | Property Enhanced | Measurement Method |
|---|---|---|
| Polyurethane | Thermal Stability | Differential Scanning Calorimetry (DSC) |
| Epoxy Resin | Chemical Resistance | Solvent Resistance Test |
Colorants for Hair Dyes
The compound is also explored as a colorant for oxidative dyeing processes, particularly in the cosmetic industry. Its derivatives are effective in producing vibrant shades for keratin fibers like hair.
Case Study:
Research indicates that formulations containing this compound derivatives provide excellent wash fastness and light fastness when used as hair dyes. The incorporation of this compound allows for a broader spectrum of color shades while maintaining the integrity of the hair structure during the dyeing process .
Toxicological Considerations
While exploring its applications, it is crucial to note that some studies have reported toxicity associated with related compounds. For example, inhalation exposure to similar trifluoromethyl-containing compounds has resulted in adverse health effects such as methemoglobinemia and toxic encephalopathy . Therefore, safety assessments are essential when developing products containing this compound.
Mechanism of Action
The mechanism of action of (5-Amino-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) Trifluoromethyl-Substituted Phenylmethanols
- (4-(Trifluoromethyl)phenyl)methanol: Substituents: -CF₃ at C4, -CH₂OH at C1. Molecular Weight (MS): 138.15 g/mol . Compared to the target compound, the -CF₃ group at C4 (vs. C2) reduces steric hindrance near the hydroxymethyl group. This positional difference may alter solubility and hydrogen-bonding capacity.
- (2-(Trifluoromethyl)phenyl)methanol: Substituents: -CF₃ at C2, -CH₂OH at C1. This compound lacks the C5 amino group but shares the -CF₃ substitution at C2.
(b) Amino-Substituted Phenylmethanols
- (5-Amino-2-Methylphenyl)methanol: Substituents: -NH₂ at C5, -CH₃ at C2, -CH₂OH at C1. Molecular Weight: 137.18 g/mol . Replacing -CF₃ with -CH₃ eliminates the electron-withdrawing effect, resulting in a less polarized aromatic system. This may enhance solubility in polar solvents compared to the target compound.
- (2-Amino-5-fluorophenyl)methanol: Substituents: -NH₂ at C2, -F at C5, -CH₂OH at C1. Molecular Formula: C₇H₈FNO . The fluorine atom introduces moderate electron-withdrawing effects, but the amino group’s position (C2 vs. C5) alters the electronic distribution and steric profile.
Functional Group Modifications
(a) Ethanol vs. Methanol Derivatives
- (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol: Substituents: -CF₃ at C3, -NH₂ and -CH₂CH₂OH at C2. Molecular Weight: 205.18 g/mol . The ethanol chain increases hydrophilicity compared to methanol derivatives. The stereochemistry (R-configuration) may influence chiral recognition in biological systems.
- 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol: Substituents: -NH₂ at C5, -Cl at C2, -CF₃CH₂OH at C1. Molecular Weight: 225.59 g/mol .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may involve nitro reduction or protective group strategies, as seen in analogous compounds (e.g., uses Na₂S₂O₅ for cyclization ).
- Pharmacological Potential: The -NH₂ and -CF₃ combination could optimize interactions with targets like dopamine receptors or LAT1 transporters, as suggested by SAR studies .
- Stability Considerations: Trifluoromethyl groups often enhance metabolic stability, but the amino group may introduce susceptibility to oxidation, necessitating protective modifications .
Q & A
Basic Question: What are the optimal reaction conditions for synthesizing (5-Amino-2-(trifluoromethyl)phenyl)methanol?
Answer:
The synthesis typically involves multi-step reactions with careful control of pH, solvents, and purification. For example, in analogous trifluoromethyl-containing compounds, methanol and aqueous NaOH are used to hydrolyze intermediates, followed by acidification (e.g., 6 N HCl to pH 3) and extraction with ethyl acetate/water. Key parameters include:
- Reaction time : 10–24 hours at room temperature for hydrolysis steps .
- Purification : Reverse-phase C18 chromatography (acetonitrile/water gradients) yields >90% purity .
- Solvent selection : Methanol and acetonitrile are preferred for solubility and stability of intermediates .
Basic Question: How can researchers validate the purity and structural identity of this compound?
Answer:
Combine analytical techniques:
- LCMS : Monitor molecular ion peaks (e.g., m/z 393 [M+H]⁺ for similar compounds) and confirm mass accuracy .
- HPLC : Use retention times (e.g., 0.29–1.67 minutes under SQD-FA50 or SMD-TFA05 conditions) to assess purity .
- NMR : Assign peaks for the amino (-NH₂), trifluoromethyl (-CF₃), and methanol (-CH₂OH) groups. Collaborate with experts for complex splitting patterns, as noted in referenced studies .
Advanced Question: What strategies resolve contradictions in reported synthetic yields for similar trifluoromethylphenyl derivatives?
Answer:
Discrepancies often arise from subtle parameter variations:
- Catalyst loading : Adjust cesium carbonate or tetrabutylammonium iodide concentrations (e.g., 1.5 equiv. vs. 2.0 equiv.) to optimize coupling reactions .
- Temperature sensitivity : For iodination or alkylation steps, maintain strict nitrogen atmospheres and temperatures (±2°C) to prevent side reactions .
- Replication : Cross-validate methods using independent labs, as done in multi-step syntheses with >90% yield reproducibility .
Advanced Question: How can computational modeling predict the electronic effects of the trifluoromethyl group in this compound?
Answer:
Density Functional Theory (DFT) simulations assess:
- Electron-withdrawing effects : The -CF₃ group reduces electron density on the aromatic ring, influencing reactivity in nucleophilic substitutions .
- Solubility parameters : Predict logP values using software like Schrödinger’s QikProp, validated against HPLC retention data .
- Bioactivity correlations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental IC₅₀ values in bioactive assays .
Advanced Question: What biological assays are suitable for evaluating this compound’s therapeutic potential?
Answer:
Prioritize assays based on structural analogs:
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations, referencing fluorinated derivatives in [8, 21].
- Anti-inflammatory effects : Measure COX-2 inhibition via ELISA or Western blot, as seen in trifluoromethyl-containing NSAID analogs .
- Metabolic stability : Conduct microsomal stability tests (e.g., human liver microsomes) to assess CYP450 interactions .
Advanced Question: How does the amino group influence the compound’s stability under varying storage conditions?
Answer:
The -NH₂ group necessitates:
- Temperature control : Store at –20°C under nitrogen to prevent oxidation, as degradation is observed in similar amines at >25°C .
- pH stability : Buffer solutions (pH 6–8) mitigate protonation/deprotonation, preserving solubility and reactivity .
- Light sensitivity : Use amber vials to avoid photodegradation, critical for compounds with aromatic amines .
Advanced Question: What methodologies characterize the compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for protein targets like kinases or GPCRs .
- X-ray crystallography : Co-crystallize with enzymes (e.g., carbonic anhydrase) to map binding pockets influenced by the -CF₃ group .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during ligand-receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
